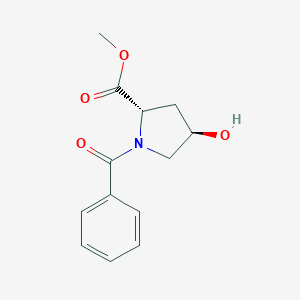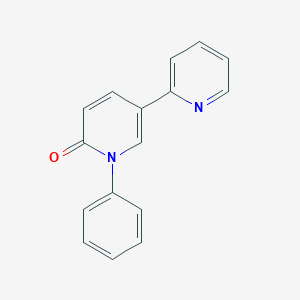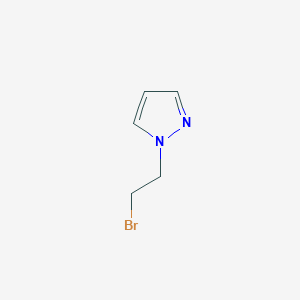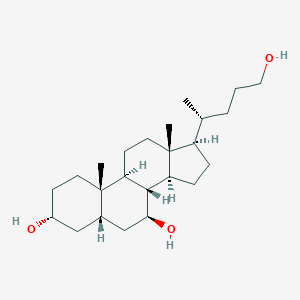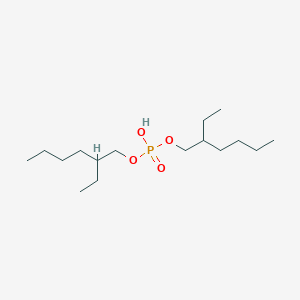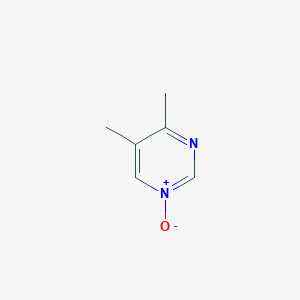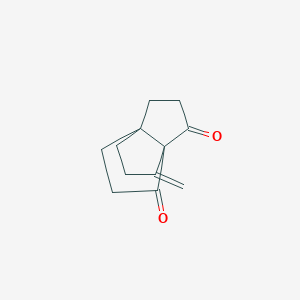![molecular formula C14H11ClO5S B049503 [4-(Chloromethylsulfonyloxy)phenyl] benzoate CAS No. 117224-39-2](/img/structure/B49503.png)
[4-(Chloromethylsulfonyloxy)phenyl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Chloromethylsulfonyloxy)phenyl] benzoate, also known as CBMSPB, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a derivative of benzoic acid and is synthesized using specific methods, which will be discussed in The aim of this paper is to provide an overview of CBMSPB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of [4-(Chloromethylsulfonyloxy)phenyl] benzoate is not fully understood. However, it is believed that [4-(Chloromethylsulfonyloxy)phenyl] benzoate acts as a hole transport material in OLEDs by facilitating the movement of positively charged particles (holes) through the device. This results in the emission of light from the OLED.
Efectos Bioquímicos Y Fisiológicos
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to skin and eyes. [4-(Chloromethylsulfonyloxy)phenyl] benzoate has also been found to be stable under various conditions, making it suitable for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has several advantages for use in lab experiments. It is easy to synthesize and has good purity. [4-(Chloromethylsulfonyloxy)phenyl] benzoate is also stable under various conditions, making it suitable for use in various experiments. However, [4-(Chloromethylsulfonyloxy)phenyl] benzoate has some limitations. It is not soluble in water, which limits its use in aqueous experiments. [4-(Chloromethylsulfonyloxy)phenyl] benzoate is also relatively expensive compared to other chemicals, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on [4-(Chloromethylsulfonyloxy)phenyl] benzoate. One potential direction is to explore its use in other applications beyond OLEDs. [4-(Chloromethylsulfonyloxy)phenyl] benzoate may have potential applications in other organic electronic devices, such as organic photovoltaics and organic field-effect transistors. Another potential direction is to explore the use of [4-(Chloromethylsulfonyloxy)phenyl] benzoate in biomedical applications. [4-(Chloromethylsulfonyloxy)phenyl] benzoate may have potential applications in drug delivery systems and tissue engineering. Further research is needed to fully understand the potential applications of [4-(Chloromethylsulfonyloxy)phenyl] benzoate in these fields.
Conclusion:
In conclusion, [4-(Chloromethylsulfonyloxy)phenyl] benzoate is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. [4-(Chloromethylsulfonyloxy)phenyl] benzoate is synthesized using specific methods and has been found to be an effective hole transport material in OLEDs. [4-(Chloromethylsulfonyloxy)phenyl] benzoate has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on [4-(Chloromethylsulfonyloxy)phenyl] benzoate, including exploring its use in other applications beyond OLEDs and in biomedical applications.
Métodos De Síntesis
The synthesis of [4-(Chloromethylsulfonyloxy)phenyl] benzoate involves the reaction of 4-hydroxybenzophenone with chloromethyl methyl sulfone in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to produce [4-(Chloromethylsulfonyloxy)phenyl] benzoate. This method has been optimized to produce high yields of [4-(Chloromethylsulfonyloxy)phenyl] benzoate with good purity.
Aplicaciones Científicas De Investigación
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has been extensively studied for its potential applications in various fields. One of the most significant applications of [4-(Chloromethylsulfonyloxy)phenyl] benzoate is in the field of organic electronics. [4-(Chloromethylsulfonyloxy)phenyl] benzoate has been found to be an effective hole transport material in organic light-emitting diodes (OLEDs). OLEDs are a promising technology for the next generation of displays and lighting due to their high efficiency and low power consumption.
Propiedades
Número CAS |
117224-39-2 |
|---|---|
Nombre del producto |
[4-(Chloromethylsulfonyloxy)phenyl] benzoate |
Fórmula molecular |
C14H11ClO5S |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
[4-(chloromethylsulfonyloxy)phenyl] benzoate |
InChI |
InChI=1S/C14H11ClO5S/c15-10-21(17,18)20-13-8-6-12(7-9-13)19-14(16)11-4-2-1-3-5-11/h1-9H,10H2 |
Clave InChI |
IFJUBQFSCXWKEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
Sinónimos |
4-(BENZOYLOXY)PHENYL CHLOROMETHANESULFONATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



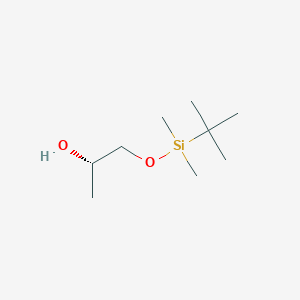
![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)
